molecular formula C6H6FNO B151903 2-Fluoro-6-hydroxymethyl pyridine CAS No. 315180-17-7

2-Fluoro-6-hydroxymethyl pyridine

Cat. No.: B151903
CAS No.: 315180-17-7
M. Wt: 127.12 g/mol
InChI Key: OWTCZNAMUJIMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-hydroxymethyl pyridine (2FHMP) is a synthetic compound with a wide range of applications in the field of scientific research. It has been used in a variety of laboratory experiments to study the biochemical and physiological effects of various compounds. 2FHMP has also been used in drug development and therapeutics.

Scientific Research Applications

Chemistry and Properties

2-Fluoro-6-hydroxymethyl pyridine, while not directly mentioned in the reviewed literature, is structurally related to pyridine derivatives which have been extensively studied for their fascinating chemical properties and applications in various fields. Pyridine derivatives, including those with fluoro and hydroxymethyl substituents, are known for their versatility in chemical reactions, serving as precursors for the synthesis of complex organic compounds, including ligands for metal complexes. These derivatives exhibit a wide range of properties such as spectroscopic characteristics, structural diversity, magnetic properties, and biological as well as electrochemical activities. Their study contributes to identifying potential areas of interest for future investigations, including unknown analogues of pyridine derivatives (Boča, Jameson, & Linert, 2011).

Medicinal and Biological Applications

The medicinal significance of pyridine derivatives is well-established, with numerous studies highlighting their potential in various therapeutic areas. Pyridine scaffolds are core structures in many pharmaceuticals due to their pharmacophore properties, showing a wide range of biological activities. These include antimicrobial, anti-inflammatory, analgesic, and anticancer activities, among others. The exploration of pyridine derivatives, including those similar to this compound, in drug development is crucial for the discovery of novel therapeutic agents (Altaf et al., 2015).

Environmental and Safety Applications

In the environmental sector, the study of fluorinated compounds, including pyridine derivatives, is significant due to their persistence and potential toxic effects. Research into the environmental fate, bioaccumulation, and toxicity of these compounds is vital for assessing their impact on ecosystems and human health. The development of new, safer fluorinated compounds to replace those with adverse environmental effects is an ongoing research theme, highlighting the need for further toxicological studies to ensure their long-term sustainability (Wang et al., 2019).

Catalysis and Organic Synthesis

Pyridine derivatives play a crucial role in catalysis and organic synthesis, acting as ligands in metal complexes and catalysts in various chemical reactions. Their unique electronic and structural properties make them suitable for a wide range of applications, from asymmetric synthesis to the development of new synthetic methodologies. Research in this area focuses on exploiting the versatility of pyridine derivatives to enhance the efficiency and selectivity of chemical transformations, underscoring the importance of these compounds in advancing synthetic chemistry (Gmeiner, 2020).

Safety and Hazards

2-Fluoro-6-hydroxymethyl pyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The development of pyridine-containing pesticides, which are highly efficient with low toxicity and enhanced longevity, is one of the main directions in pesticide innovation. The whole industrial chain of pyridine compounds shows a tree-like structure, and the pyridine base is the “root” of the entire pyridine industrial chain .

Properties

IUPAC Name

(6-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCZNAMUJIMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476416
Record name 2-Fluoro-6-hydroxymethyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315180-17-7
Record name 6-Fluoro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315180-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-hydroxymethyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-fluoropyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-chloromethyl-6-fluoro-pyridine I-3c (1.43 g, 9.84 mmol) in H2O (22 mL) was added K2CO3 (1.77 g, 12.8 mmol). The reaction mixture was stirred overnight at reflux. The cooled aqueous mixture was first extracted with heptane (2×20 mL)and then ethyl acetate (2×50 mL). The ethyl acetate layers were combined, washed with brine, dried (Na2SO4), and concentrated to dryness. The crude residue was chromatographed over silica gel (15 g) using 2% methanol/methylene chloride with 0.5% NH4OH as the eluant to yield 518.7 mg of the title compound (I-3d) as a yellow oil.
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.